Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)

El ácido 1-hidroxinaftaleno-2-carboxílico es un compuesto orgánico aromático que combina un grupo hidroxilo y un grupo carboxilo en posiciones adyacentes del naftaleno. Su estructura bifuncional lo hace útil como intermedio en síntesis orgánica, especialmente en la producción de colorantes, pigmentos y productos farmacéuticos. Presenta una buena estabilidad térmica y solubilidad en disolventes orgánicos polares, lo que facilita su manipulación en reacciones químicas. Además, su reactividad permite modificaciones selectivas en el grupo hidroxilo o carboxilo, según las condiciones de reacción. Este compuesto destaca por su pureza y consistencia en aplicaciones industriales, cumpliendo con los estándares de calidad requeridos en procesos químicos avanzados.
1-hydroxynaphthalene-2-carboxylic acid structure
86-48-6 structure
Nombre del producto:1-hydroxynaphthalene-2-carboxylic acid
Número CAS:86-48-6
MF:C11H8O3
Megavatios:188.179423332214
MDL:MFCD00003960
CID:34378
PubChem ID:6844

1-hydroxynaphthalene-2-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 1-Hydroxy-2-naphthoic acid
    • 1-Naphthol-2-carboxylic acid
    • 2-Naphthalenecarboxylic acid, 1-hydroxy-
    • 1-hydroxynaphthalene-2-carboxylic acid
    • 2-Hydroxy-1-naphthoic acid
    • 1-Hydroxy-2-naphthalenecarboxylic Acid
    • 2-Carboxy-1-naphthol
    • 2-Naphthoic acid, 1-hydroxy-
    • alpha-Hydroxynaphthoic acid
    • U8LZ3R07L8
    • SJJCQDRGABAVBB-UHFFFAOYSA-N
    • 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID
    • Xinafoic acid
    • CARBOXYNAPHTHOL
    • LDHA Inhibitor, 5
    • a-Hydroxynaph
    • bmse000689
    • 7-Naphthol-2-carboxaldehyde
    • hydroxynaphthalene-2-carboxylic acid
    • AKOS001080081
    • EN300-16632
    • 1-Hydroxy-2-naphthoic acid, >=97.0%
    • AC-13237
    • 86-48-6
    • NSC-3717
    • CHEBI:36108
    • EINECS 201-674-0
    • 1-oxidanylnaphthalene-2-carboxylic acid
    • CHEMBL229299
    • 1-Hydroxy-2-naphthoate
    • DTXSID5058937
    • FT-0607923
    • C03203
    • SCHEMBL25244
    • SY007524
    • CS-W016819
    • A841684
    • InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14
    • NSC 3717
    • AI3-28524
    • s6364
    • BDBM50219487
    • UNII-U8LZ3R07L8
    • BBL027444
    • HMS1719F05
    • 1-Hydroxy-2-naphthoicacid
    • D70638
    • 1-Hydroxynaphthalenecarboxylic acid-(2)
    • H0796
    • STL373496
    • Q27104334
    • 1HN
    • BP-12641
    • HY-W016103
    • .alpha.-Hydroxynaphthoic acid
    • Z56347239
    • 1-hydroxy-2-naphthalene carboxylic acid
    • 1-hydroxynaphthalene-2-carboxylate
    • F2191-0001
    • NSC3717
    • FS-3779
    • Oprea1_291089
    • 1 -hydroxy-2-naphthoic acid
    • H0279
    • W-104066
    • 1-hydroxy-2-naphthoesyre
    • 1-HYDROXY-2-NAPHTHOIC ACID [MI]
    • MFCD00003960
    • 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)
    • 2-Naphthoic acid, 1-hydroxy- (8CI)
    • 1-Hydroxy 2-naphthalic acid
    • H 0279
    • α-Hydroxy-β-naphthoic acid
    • NS00022846
    • 1-hydroxy-2-Naphthoic acid,98%
    • DB-056929
    • MDL: MFCD00003960
    • Renchi: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
    • Clave inchi: SJJCQDRGABAVBB-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O
    • Brn: 974438

Atributos calculados

  • Calidad precisa: 188.04700
  • Masa isotópica única: 188.047
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 1
  • Complejidad: 227
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.5
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3
  • Xlogp3: 2.6

Propiedades experimentales

  • Color / forma: White to reddish crystals
  • Denso: 1.2100 (rough estimate)
  • Punto de fusión: 195°C(lit.)
  • Punto de ebullición: 283.17°C (rough estimate)
  • Punto de inflamación: Fahrenheit: 302 ° f
    Celsius: 150 ° c
  • índice de refracción: 1.6310 (estimate)
  • Disolución: alcohol: freely soluble
  • Coeficiente de distribución del agua: Soluble in hot water
  • PSA: 57.53000
  • Logp: 2.24360
  • Merck: 4834
  • Presión de vapor: 0.0±0.9 mmHg at 25°C
  • Disolución: Soluble in ethanol, diethyl ether, benzene, trichloromethane and alkaline solutions, slightly soluble in hot water, almost insoluble in cold water.

1-hydroxynaphthalene-2-carboxylic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S37/39
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Store at room temperature
  • Términos de riesgo:R36/37/38
  • TSCA:Yes

1-hydroxynaphthalene-2-carboxylic acid Datos Aduaneros

  • Código HS:29182910
  • Datos Aduaneros:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

1-hydroxynaphthalene-2-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB117294-100 g
1-Hydroxy-2-naphthoic acid, 98%; .
86-48-6 98%
100g
€83.40 2023-05-10
ChemScence
CS-W016819-1000g
1-Hydroxy-2-naphthoic acid
86-48-6 99.70%
1000g
$82.0 2021-09-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003936-500g
1-hydroxynaphthalene-2-carboxylic acid
86-48-6 98%
500g
¥675 2024-05-21
Key Organics Ltd
FS-3779-1MG
1-Hydroxy-2-naphthoic acid
86-48-6 >95%
1mg
£37.00 2025-02-09
eNovation Chemicals LLC
D277827-100g
1-Hydroxy-2-naphthoic acid
86-48-6 97%
100g
$200 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H62570-500g
1-Hydroxy-2-naphthoic acid
86-48-6 98%
500g
¥147.0 2023-09-07
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S30131-25g
1-Hydroxy-2-naphthoic acid
86-48-6 BR,98%
25g
¥28.00 2021-09-02
Life Chemicals
F2191-0001-5g
1-hydroxynaphthalene-2-carboxylic acid
86-48-6 95%
5g
$60.0 2023-09-06
TRC
H950850-25g
1-Hydroxy-2-naphthoic Acid
86-48-6
25g
$92.00 2023-05-18
TRC
H950850-50g
1-Hydroxy-2-naphthoic Acid
86-48-6
50g
$ 115.00 2023-09-07

1-hydroxynaphthalene-2-carboxylic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma
Awad, Mohamed; Hammad, Mohamed A. ; Abdel-Megied, Ahmed M. ; Omar, Mahmoud A., Luminescence, 2018, 33(5), 913-918

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Methanol ;  1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
Referencia
Improved process for the preparation of salmeterol xinafoate
, India, , ,

Synthetic Routes 3

Condiciones de reacción
Referencia
An improved process for the preparation of salmeterol xinafoate
, India, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Isopropanol ;  rt → 70 °C; 8 h, 70 °C
Referencia
Synthesis route of salmeterol xinafoate
Jiang, Zhi-gan; Hua, Zheng-mao; Mai, Lu-gen; Yang, Li-ge, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104

Synthetic Routes 5

Condiciones de reacción
Referencia
Phenethanolamine derivatives useful in the treatment of respiratory problems
, Federal Republic of Germany, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Acetone ;  3 - 4 h, 25 - 35 °C
Referencia
Preparation of salmeterol and salts thereof
, India, , ,

Synthetic Routes 7

Condiciones de reacción
Referencia
Preparation of salmeterol and its application
, China, , ,

Synthetic Routes 8

Condiciones de reacción
Referencia
Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity
Reddy, Sahadeva; Rajan, S. T.; Parusuramudu; Reddy, Raghupathi; Chakravarthy, I. E., Pharma Chemica, 2016, 8(8), 28-35

Synthetic Routes 9

Condiciones de reacción
Referencia
Process for preparation of salmeterol
, India, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 4 h, 1.2 - 1.4 atm, rt → 160 °C; 1 h, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Carboxylation of naphthols with sodium ethyl carbonate
Suerbaev, Kh. A.; et al, Neftekhimiya, 2005, 45(5), 364-366

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referencia
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; et al, Angewandte Chemie, 2015, 54(7), 2255-2259

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Carbon disulfide
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

Synthetic Routes 13

Condiciones de reacción
1.1 -
2.1 Reagents: Oxygen ;  1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referencia
Carboxylation of hydroxyarenes with metal alkyl carbonates
Suerbaev, Khakim A.; et al, Green Processing and Synthesis, 2015, 4(2), 91-96

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Diethyl ether
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Ethyl acetoacetate
Referencia
Studies on 1-hydroxy-2-naphthoic and 3-hydroxy-2-naphthoic acid hydrazides
Pant, U. C.; et al, Revue Roumaine de Chimie, 1979, 24(3), 471-82

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
1.2 Solvents: Benzene ;  1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Water ;  rt → 37 °C; 24 h, pH 7, 1 atm, 37 °C
Referencia
Catalyst-free aerobic oxidation of aldehydes into acids in water under mild conditions
Zhang, Yue; et al, Green Chemistry, 2017, 19(23), 5708-5713

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Oxygen ;  1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referencia
Carboxylation of hydroxyarenes with metal alkyl carbonates
Suerbaev, Khakim A.; et al, Green Processing and Synthesis, 2015, 4(2), 91-96

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Iron perchlorate hexahydrate Solvents: Methanol ;  rt; 4 h, rt
Referencia
Mimicking the Aromatic-Ring-Cleavage Activity of Gentisate-1,2-Dioxygenase by a Nonheme Iron Complex
Rahaman, Rubina; et al, Angewandte Chemie, 2016, 55(44), 13838-13842

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Triethylaluminum Solvents: Diethyl ether ,  Hexane
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

Synthetic Routes 23

Condiciones de reacción
1.1 Solvents: Methyl ethyl ketone ;  rt
Referencia
Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene
, China, , ,

Synthetic Routes 24

Condiciones de reacción
1.1 Solvents: Acetone ;  40 min, 30 °C
Referencia
Preparation method of salmeterol xinafoate
, China, , ,

Synthetic Routes 25

Condiciones de reacción
1.1 Solvents: Methanol ;  25 - 30 °C; 3 h, 0 °C
Referencia
A method for preparing salmeterol hydroxynaphthoate
, China, , ,

Synthetic Routes 26

Condiciones de reacción
Referencia
Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 27

Condiciones de reacción
1.1 Solvents: Acetone ;  30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ;  25 °C → 10 °C; 2 h, 10 °C
Referencia
Process for preparation of salmeterol
, World Intellectual Property Organization, , ,

Synthetic Routes 28

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ;  3 h, 70 °C
1.2 Solvents: Ethyl acetate ;  16 h, rt
Referencia
Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment
, United States, , ,

Synthetic Routes 29

Condiciones de reacción
1.1 Solvents: Methanol ,  Ethyl acetate
Referencia
Preparation of salmeterol xinafolate
Anonymous, Research Disclosure, 2006, 506,

Synthetic Routes 30

Condiciones de reacción
1.1 Solvents: Ethanol ;  rt
Referencia
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

Synthetic Routes 31

Condiciones de reacción
Referencia
Process for the preparation of crystalline salmeterol and its xinafoate salt
, World Intellectual Property Organization, , ,

Synthetic Routes 32

Condiciones de reacción
Referencia
Process for preparation of salmeterol xinafoate
, World Intellectual Property Organization, , ,

Synthetic Routes 33

Condiciones de reacción
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
1.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 34

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
Referencia
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

Synthetic Routes 35

Condiciones de reacción
1.1 Solvents: Nitrobenzene
Referencia
The carboxylation of naphthols by Kolbe-Schmitt reaction in the homogeneous solution
Yamaguchi, Tatsuaki; et al, Nippon Kagaku Kaishi, 1989, (7), 1164-5

Synthetic Routes 36

Condiciones de reacción
1.1 Catalysts: Decarboxylase Solvents: Acetonitrile ,  Water ;  24 h, pH 8.5, 30 °C
Referencia
Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives
Wuensch, Christiane; et al, Organic Letters, 2012, 14(8), 1974-1977

Synthetic Routes 37

Condiciones de reacción
1.1 Solvents: Dimethylformamide
Referencia
An efficient carboxylation of 1-naphthols using magnesium methyl carbonate
Cate, Laurence A., Synthesis, 1983, (5), 385-6

Synthetic Routes 38

Condiciones de reacción
1.1 4 h, 1 atm → 1.1 atm, rt → 160 °C; 1 h, 1.1 - 1.2 atm, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Carboxylation of hydroxy arenes by alkaline metal salts of ethylcarbonic acid
Shalmagambetov, K. M.; et al, Khimicheskaya Tekhnologiya (Moscow, 2011, 12(10), 598-603

Synthetic Routes 39

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Referencia
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; et al, Angewandte Chemie, 2015, 54(7), 2255-2259

Synthetic Routes 40

Condiciones de reacción
1.1 Solvents: 3-Methoxybutanol
Referencia
Process for preparation of aromatic carboxylic acids by carboxylation of aromatic compounds in alkoxyalkanols as solvents
, European Patent Organization, , ,

Synthetic Routes 41

Condiciones de reacción
Referencia
1-Hydroxy-2-naphthoic acid
, Romania, , ,

Synthetic Routes 42

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Potassium bicarbonate Solvents: Water
Referencia
Synthesis of menadione
Rao, A. V. Rama; et al, Indian Journal of Chemistry, 1985, (3), 233-5

1-hydroxynaphthalene-2-carboxylic acid Raw materials

1-hydroxynaphthalene-2-carboxylic acid Preparation Products

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-48-6)1-Hydroxy-2-naphthoic acid
2462624
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-48-6)1-Hydroxy-2-naphthoic acid
sfd14304
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe